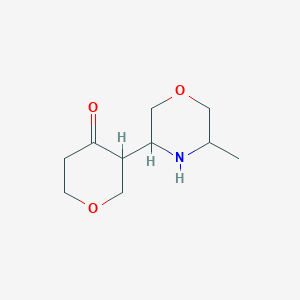
3-(5-Methylmorpholin-3-YL)oxan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Methylmorpholin-3-yl)oxan-4-one is a chemical compound with the molecular formula C10H17NO3 and a molecular weight of 199.25 g/mol . This compound is known for its versatility and is used in various scientific research applications.
Métodos De Preparación
The preparation of 3-(5-Methylmorpholin-3-yl)oxan-4-one involves synthetic routes that typically include the reaction of specific precursors under controlled conditions. The exact synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high purity and efficiency .
Análisis De Reacciones Químicas
3-(5-Methylmorpholin-3-yl)oxan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-(5-Methylmorpholin-3-yl)oxan-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is utilized in biochemical assays and studies involving enzyme interactions.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(5-Methylmorpholin-3-yl)oxan-4-one involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways are subject to ongoing research, but it is known to interact with enzymes and receptors in biological systems, influencing various biochemical processes .
Comparación Con Compuestos Similares
3-(5-Methylmorpholin-3-yl)oxan-4-one can be compared with other similar compounds such as:
Morpholine derivatives: These compounds share a similar core structure but differ in their functional groups and properties.
Oxanone derivatives: These compounds have a similar oxanone ring structure but vary in their substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C10H17NO3 |
|---|---|
Peso molecular |
199.25 g/mol |
Nombre IUPAC |
3-(5-methylmorpholin-3-yl)oxan-4-one |
InChI |
InChI=1S/C10H17NO3/c1-7-4-14-6-9(11-7)8-5-13-3-2-10(8)12/h7-9,11H,2-6H2,1H3 |
Clave InChI |
KIMGISAIANQIHL-UHFFFAOYSA-N |
SMILES canónico |
CC1COCC(N1)C2COCCC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


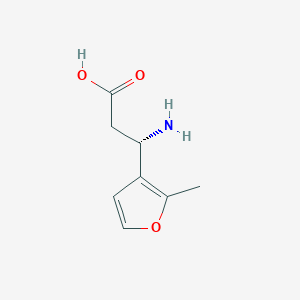
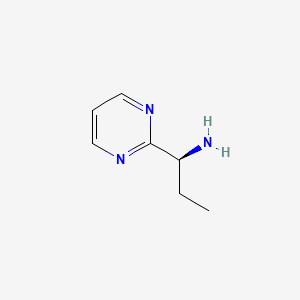
![5-Amino-1-[(1,2,5-thiadiazol-3-yl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B13315727.png)
![2-{[1-(Thiophen-2-yl)ethyl]amino}butan-1-ol](/img/structure/B13315733.png)
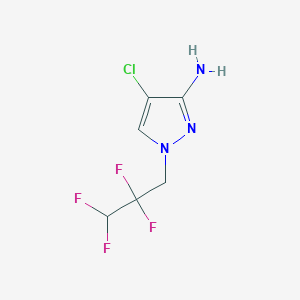
![Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate](/img/structure/B13315741.png)

![3-(2H,3H-Benzo[3,4-E]1,4-dioxin-6-YL)(3S)-3-aminopropan-1-OL](/img/structure/B13315750.png)
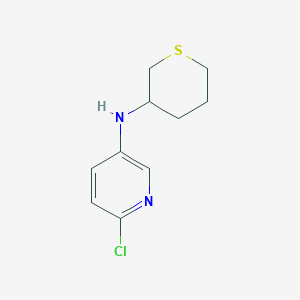
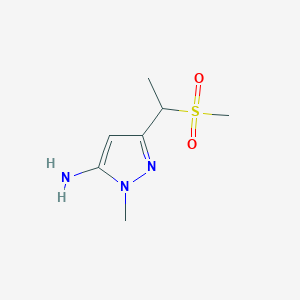

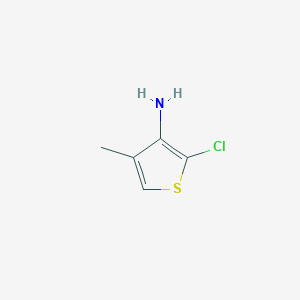
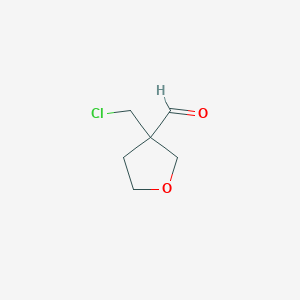
![[1-(2-Nitrobenzenesulfonyl)piperidin-2-yl]methanamine](/img/structure/B13315810.png)
